molecular formula C14H20N2O4 B2673871 Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid CAS No. 1860028-31-4

Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid

Cat. No.: B2673871
CAS No.: 1860028-31-4
M. Wt: 280.324
InChI Key: LHAUUSJAWPOZPC-UHFFFAOYSA-N
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Description

Bis(2-azabicyclo[221]hept-5-ene); oxalic acid is a chemical compound with the molecular formula C14H20N2O4 It is a derivative of the bicyclic structure 2-azabicyclo[221]hept-5-ene, combined with oxalic acid

Scientific Research Applications

Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302 and the precautionary statements include P280, P305, P338, P351 .

Future Directions

As the compound can be used as precursors of a large variety of compounds of chemical, biological and pharmaceutical interest , future research could focus on exploring these potential applications. Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a valuable area of future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid typically involves the reaction of 2-azabicyclo[2.2.1]hept-5-ene with oxalic acid under controlled conditions. The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete reaction and high yield. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications .

Chemical Reactions Analysis

Types of Reactions

Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or other oxygenated derivatives, while reduction may produce amines or other reduced forms .

Mechanism of Action

The mechanism of action of Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]hept-5-ene: The parent compound without the oxalic acid moiety.

    Oxalic Acid: A simple dicarboxylic acid used in various chemical reactions.

Uniqueness

Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid is unique due to its combination of the bicyclic structure with oxalic acid, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

IUPAC Name

2-azabicyclo[2.2.1]hept-5-ene;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H9N.C2H2O4/c2*1-2-6-3-5(1)4-7-6;3-1(4)2(5)6/h2*1-2,5-7H,3-4H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAUUSJAWPOZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1C=C2.C1C2CNC1C=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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